1-(4-Methoxyphenyl)propan-1-amine
Overview
Description
1-(4-Methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methoxyphenyl)propan-1-amine are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Synaptic vesicular amine transporter , Alpha-1A adrenergic receptor , and Alpha-2A adrenergic receptor . These targets play crucial roles in the regulation of neurotransmitters, which are essential for normal brain function .
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction with its targets leads to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The downstream effects of these changes include alterations in mood, cognition, and cardiovascular function .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter systems . By altering the concentration of neurotransmitters at synapses, it can affect neuronal signaling and ultimately influence a range of physiological and psychological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methoxyphenylacetone using ammonia or an amine in the presence of a reducing agent such as sodium borohydride . The reaction typically occurs in a solvent like methanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding nitro compound or the use of continuous flow reactors to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted amines, ketones, and various aromatic derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)propan-1-amine has several scientific research applications:
Comparison with Similar Compounds
4-Methoxyamphetamine: Shares a similar structure but differs in its pharmacological profile.
1-(4-Methoxyphenyl)propan-2-amine: Another closely related compound with distinct chemical properties.
4-Methoxyphenylacetone: A precursor in the synthesis of 1-(4-Methoxyphenyl)propan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to act as a selective serotonin releasing agent, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEIOKRLEJXFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389761 | |
Record name | 1-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83948-35-0 | |
Record name | 1-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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